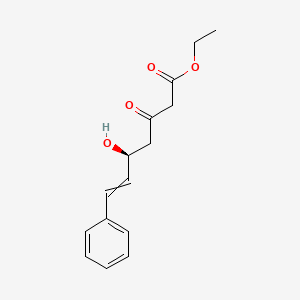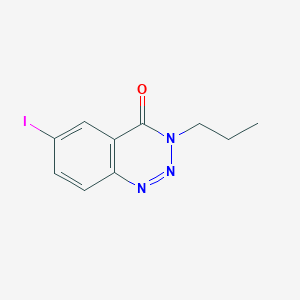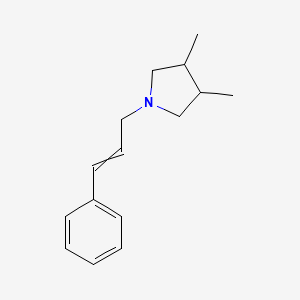
Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate is an organic compound with a complex structure that includes a hydroxy group, a keto group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by esterification. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are usually carried out under controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high stereoselectivity. Enzymatic reduction processes using diketoreductases have been explored to produce chiral intermediates with high enantiomeric excess . These methods are advantageous due to their efficiency and the ability to operate under milder conditions compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Conversion of the hydroxy group to a keto group.
Reduction: Conversion of the keto group to a secondary alcohol.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-4-phenylbutanoate: Similar structure but lacks the double bond and additional keto group.
Ethyl 5-hydroxy-3-oxohexanoate: Similar functional groups but lacks the phenyl group.
Ethyl 3-oxo-7-phenylheptanoate: Similar structure but lacks the hydroxy group.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and biological interactions .
Propriétés
Numéro CAS |
918148-55-7 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate |
InChI |
InChI=1S/C15H18O4/c1-2-19-15(18)11-14(17)10-13(16)9-8-12-6-4-3-5-7-12/h3-9,13,16H,2,10-11H2,1H3/t13-/m1/s1 |
Clé InChI |
NWNVDMRKXHDQDL-CYBMUJFWSA-N |
SMILES isomérique |
CCOC(=O)CC(=O)C[C@@H](C=CC1=CC=CC=C1)O |
SMILES canonique |
CCOC(=O)CC(=O)CC(C=CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)



![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)
![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)


